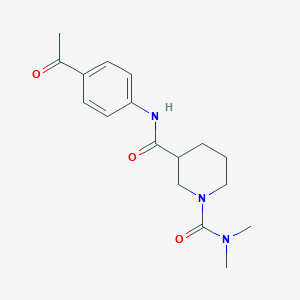
N-ethyl-N-(4-pyridinylmethyl)-4-(3-pyrrolidinyl)benzamide dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-N-(4-pyridinylmethyl)-4-(3-pyrrolidinyl)benzamide dihydrochloride is a chemical compound that has been widely used in scientific research. This compound is commonly known as ABT-594 and belongs to the class of nicotinic acetylcholine receptor agonists.
作用機序
The mechanism of action of ABT-594 involves its interaction with nicotinic acetylcholine receptors (nAChRs). ABT-594 is a potent agonist of alpha4beta2 and alpha3beta4 nAChRs, which are primarily expressed in the central and peripheral nervous systems. Activation of these receptors leads to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in pain modulation.
Biochemical and Physiological Effects
ABT-594 has several biochemical and physiological effects. It has been shown to increase dopamine release in the nucleus accumbens, which is involved in reward and addiction. ABT-594 also increases serotonin release in the dorsal raphe nucleus, which is involved in mood regulation. Additionally, ABT-594 has been shown to cause respiratory depression, which is a potential side effect.
実験室実験の利点と制限
ABT-594 has several advantages for lab experiments. It has high potency and selectivity for nAChRs, which makes it a useful tool for studying the function of these receptors. ABT-594 also has a rapid onset of action and a short duration of effect, which allows for precise control of experimental conditions. However, ABT-594 has limitations in terms of its potential side effects, such as respiratory depression, which need to be carefully monitored in animal studies.
将来の方向性
There are several future directions for research on ABT-594. One area of interest is the development of new analogs with improved selectivity and reduced side effects. Another area of interest is the study of the long-term effects of ABT-594 on the nervous system, particularly in the context of addiction and tolerance. Additionally, ABT-594 may have potential therapeutic applications for pain management in humans, which warrants further investigation.
Conclusion
In conclusion, ABT-594 is a chemical compound that has been widely used in scientific research for its potent analgesic effects. Its mechanism of action involves its interaction with nAChRs, which leads to the release of neurotransmitters involved in pain modulation. ABT-594 has several advantages for lab experiments, but also has potential side effects that need to be carefully monitored. Future research on ABT-594 may lead to the development of new analogs with improved selectivity and reduced side effects, as well as potential therapeutic applications for pain management.
合成法
The synthesis of ABT-594 involves several steps. The first step is the preparation of 4-(3-pyrrolidinyl)benzaldehyde, which is then reacted with 4-pyridinecarboxaldehyde to produce N-(4-pyridinylmethyl)-4-(3-pyrrolidinyl)benzaldehyde. This intermediate is then reacted with ethyl isocyanate to produce N-ethyl-N-(4-pyridinylmethyl)-4-(3-pyrrolidinyl)benzamide. Finally, the product is purified and converted into dihydrochloride salt form.
科学的研究の応用
ABT-594 has been extensively used in scientific research for various purposes. One of the main applications of ABT-594 is in the study of pain. ABT-594 has been shown to have potent analgesic effects in animal models of acute and chronic pain. It has been demonstrated to be effective in neuropathic pain, inflammatory pain, and cancer pain.
特性
IUPAC Name |
N-ethyl-N-(pyridin-4-ylmethyl)-4-pyrrolidin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-2-22(14-15-7-10-20-11-8-15)19(23)17-5-3-16(4-6-17)18-9-12-21-13-18/h3-8,10-11,18,21H,2,9,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOMNSCRCVXOIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=NC=C1)C(=O)C2=CC=C(C=C2)C3CCNC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-(4-pyridinylmethyl)-4-(3-pyrrolidinyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5495351.png)
![1-[1-(5-chloro-2,3-dimethoxybenzyl)piperidin-4-yl]pyrrolidin-2-one](/img/structure/B5495369.png)
![2,7-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5495378.png)


![2-methyl-5-phenyl-N-[3-(1H-pyrazol-1-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5495392.png)
![N-(3-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)methanesulfonamide](/img/structure/B5495393.png)
![ethyl [(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B5495401.png)
![7-(cyclopent-2-en-1-ylacetyl)-2-ethyl-4-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5495405.png)
![N-butyl-N-methyl-3-(1,4-oxazepan-4-ylmethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5495410.png)
![6-benzyl-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5495417.png)
![4-bromo-N'-({5-[(2,4,6-trichlorophenoxy)methyl]-2-furyl}methylene)benzenesulfonohydrazide](/img/structure/B5495420.png)
![1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5495427.png)
![N-{2-[2-(3-chlorobenzoyl)hydrazono]propyl}acetamide](/img/structure/B5495442.png)